molecular formula C24H28N6O3S B10901497 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10901497
M. Wt: 480.6 g/mol
InChI Key: IUWNQBWLCXMBPA-VULFUBBASA-N
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Description

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, a toluidinomethyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of Allyl and Toluidinomethyl Groups: The allyl group can be introduced via an allylation reaction, while the toluidinomethyl group can be added through a nucleophilic substitution reaction.

    Condensation with Dimethoxyphenyl Group: The final step involves the condensation of the triazole derivative with the dimethoxyphenyl group using appropriate reagents and conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.

    Industrial Applications: Its potential use in the development of new industrial chemicals and materials, such as polymers and coatings, can be explored.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL}-N’-(2-FURYLMETHYLENE)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. The presence of the toluidinomethyl group and the dimethoxyphenyl group, along with the triazole ring, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N6O3S/c1-5-12-30-22(15-25-19-9-6-17(2)7-10-19)27-29-24(30)34-16-23(31)28-26-14-18-8-11-20(32-3)21(13-18)33-4/h5-11,13-14,25H,1,12,15-16H2,2-4H3,(H,28,31)/b26-14+

InChI Key

IUWNQBWLCXMBPA-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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